5-Fluoro-2-nitrobenzene-1-sulfonyl chloride

描述

Systematic IUPAC Nomenclature and Structural Representation

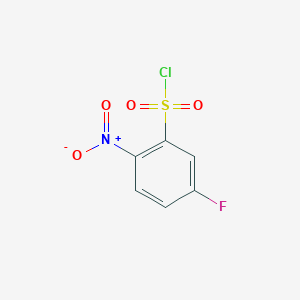

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is systematically named according to IUPAC rules by prioritizing substituents in alphabetical order. The parent structure is benzene, with substituents arranged as follows:

- Nitro group (-NO₂) at position 2

- Fluorine atom (F) at position 5

- Sulfonyl chloride (-SO₂Cl) at position 1

The compound’s structure is represented by the SMILES notation O=S(=O)(Cl)c1c([N+](=O)[O-])ccc1F, reflecting the relative positions of substituents.

CAS Registry Number and EC Number Assignment

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 82711-97-5 | |

| EC Number | 836-976-7 | |

| MDL Number | MFCD11858121 |

This compound is registered under the European Chemicals Agency (ECHA) as a substance with defined regulatory parameters.

Molecular Formula and Weight Calculations

| Property | Value | Calculation |

|---|---|---|

| Molecular Formula | C₆H₃ClFNO₄S | Sum of atomic weights: |

| C(6×12.01) + H(3×1.01) + Cl(35.45) + F(19.00) + N(14.01) + O(4×16.00) + S(32.07) | ||

| Molecular Weight | 239.61 g/mol |

属性

IUPAC Name |

5-fluoro-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO4S/c7-14(12,13)6-3-4(8)1-2-5(6)9(10)11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALKFOTRKZGCLFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82711-97-5 | |

| Record name | 5-fluoro-2-nitrobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 5-fluorobenzenesulfonyl chloride. The reaction conditions often require a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group into the aromatic ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere at temperatures between 2-8°C to maintain its stability .

化学反应分析

Types of Reactions

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of the sulfonyl chloride group with other nucleophiles.

Reduction: The nitro group can be reduced to an amine group under specific conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or alcohols.

Reduction: Reagents like hydrogen gas in the presence of a catalyst or metal hydrides are used.

Major Products Formed

Substitution Reactions: Products include various substituted aromatic compounds depending on the nucleophile used.

Reduction Reactions: The major product is 5-fluoro-2-aminobenzene-1-sulfonyl chloride.

科学研究应用

Organic Synthesis

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride is primarily used as a reagent in organic synthesis. Its electrophilic nature allows it to participate in several types of reactions:

- Electrophilic Aromatic Substitution : The sulfonyl chloride group can be substituted by various nucleophiles such as amines and alcohols, leading to the formation of diverse substituted aromatic compounds.

- Reduction Reactions : The nitro group can be reduced to an amine under specific conditions, allowing for further functionalization.

Medicinal Chemistry

This compound has been investigated for its potential role in drug development:

- Protein Labeling : In proteomics research, it is utilized for labeling and modifying proteins, which is crucial for understanding protein function and interactions .

- Drug Development : It serves as a building block for pharmaceuticals, particularly in the synthesis of inhibitors targeting proteins involved in cancer and other diseases. For example, derivatives of this compound have been designed as inhibitors of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, showing promising binding affinities .

Industrial Applications

In addition to its roles in research and medicine, this compound is employed in industrial settings:

- Dyes and Pigments Production : The compound is used in the synthesis of various dyes and pigments due to its ability to undergo substitution reactions that introduce different functional groups.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in practical applications:

- A study demonstrated its use in synthesizing potent inhibitors for Bcl-xL proteins by linking it with other molecular fragments, resulting in compounds with significantly improved binding affinities (K_i < 1 nM) compared to unmodified structures .

- Another research focused on its application in synthesizing sulfonyl fluorides from sulfonates, showcasing its utility in generating valuable intermediates for further chemical transformations .

作用机制

The mechanism of action of 5-Fluoro-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products . The nitro group can also undergo reduction, altering the compound’s reactivity and leading to different chemical transformations .

相似化合物的比较

Comparison with Structurally Similar Sulfonyl Chlorides

Below is a systematic comparison of 5-fluoro-2-nitrobenzene-1-sulfonyl chloride with four analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Molecular Data Comparison

*Molecular weight can be calculated as ~253.61 g/mol based on formula C₆H₃ClFNO₄S.

Key Comparative Insights:

Substituent Effects on Reactivity: The nitro group in this compound (position 2) and its positional isomer 5-chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride (position 4) significantly increase electrophilicity compared to non-nitro analogs like 5-fluoro-2-methoxybenzene-1-sulfonyl chloride. Methoxy (-OCH₃) is electron-donating, reducing sulfonyl chloride reactivity .

Synthetic Utility :

- This compound is pivotal in medicinal chemistry for constructing sulfonamide-based PI3Kδ inhibitors .

- The acetamido-substituted analog (5-chloro-4-acetamido-2-fluorobenzene-1-sulfonyl chloride) is tailored for proteomics, where the -NHCOCH₃ group may facilitate protein binding or labeling .

Commercial Availability and Pricing: this compound is available at $288.00 per 250 mg (Santa Cruz Biotechnology), while its chloro-fluoro-nitro isomer (CAS 1803605-95-9) is supplied by American Elements in high-purity grades for specialized research .

生物活性

5-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CAS No. 82711-97-5) is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and biological activity. Its chemical formula is CHClFNOS, and it exhibits properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Molecular Weight : 239.61 g/mol

- Boiling Point : Not available

- Solubility : Approximately 1.46 mg/ml

- Log P (Octanol-Water Partition Coefficient) : Ranges from 1.12 to 3.16, indicating moderate lipophilicity.

Biological Activity

This compound has been studied for its potential biological activities, particularly in the context of antimicrobial properties and enzyme inhibition.

Antimicrobial Activity

Recent studies have indicated that sulfonyl chlorides can exhibit significant antimicrobial properties. For instance, derivatives of sulfonyl chlorides have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) indicates that modifications on the benzene ring can enhance antibacterial efficacy.

| Compound | Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|---|

| This compound | S. aureus | 25 | Moderate |

| This compound | E. coli | 50 | Low |

| Other Analogues | S. aureus | ≤ 32 | Variable |

Enzyme Inhibition

The compound has also been investigated for its role as an inhibitor of certain enzymes, particularly carbonic anhydrases (CAs). CAs are crucial for various physiological processes, including acid-base balance and ion transport. Studies have shown that sulfonyl chlorides can act as effective inhibitors of these enzymes, potentially leading to therapeutic applications in conditions where CA activity is dysregulated.

Case Studies and Research Findings

- Antimicrobial Efficacy : A comprehensive study evaluated the antimicrobial activity of various sulfonyl chlorides, including 5-fluoro derivatives. The results indicated that compounds with electron-withdrawing groups (like nitro) on the aromatic ring showed enhanced activity against Gram-positive bacteria compared to their non-fluorinated counterparts .

- Enzyme Interaction : Research highlighted that sulfonyl chlorides could inhibit human carbonic anhydrases I and II effectively. The inhibition mechanism involves the formation of a covalent bond between the sulfonyl group and the active site of the enzyme, leading to reduced enzymatic activity .

- Synthetic Applications : The compound is used as a reagent in organic synthesis for the preparation of various biologically active molecules. Its ability to introduce a sulfonamide group into substrates makes it valuable in drug development .

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-fluoro-2-nitrobenzene-1-sulfonyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via sulfonation and chlorination of a fluoronitrobenzene precursor. Common methods involve using sulfonating agents (e.g., chlorosulfonic acid) followed by treatment with thionyl chloride (SOCl₂) or oxalyl dichloride [(COCl)₂] under reflux in inert solvents like dichloromethane. Reaction temperature (0–50°C) and stoichiometry of SOCl₂ are critical: excess SOCl₂ ensures complete conversion of sulfonic acid intermediates to sulfonyl chloride, while prolonged heating (>4 hours) may lead to decomposition .

Q. What analytical techniques are essential for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are standard for structural confirmation. For example, the sulfonyl chloride group exhibits characteristic S=O stretches at ~1370 cm⁻¹ and 1170 cm⁻¹ in FTIR. Discrepancies in NMR signals (e.g., overlapping aromatic peaks due to fluorine and nitro groups) can be resolved using 2D NMR (HSQC, HMBC) or computational modeling (DFT) to assign substituent effects .

Q. How should researchers safely handle and store this compound?

- Methodological Answer : This compound is moisture-sensitive and reacts exothermically with water. Store under inert gas (argon/nitrogen) at 0–6°C in airtight containers. Use anhydrous solvents (e.g., dry DCM) during reactions. Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to its corrosive and potential lachrymatory properties .

Advanced Research Questions

Q. How can competing side reactions (e.g., nitro group reduction or sulfonic acid formation) be minimized during synthesis?

- Methodological Answer : Side reactions arise from incomplete sulfonation or hydrolysis. Use stoichiometric excess of chlorinating agents (SOCl₂) and maintain anhydrous conditions. Monitor reaction progress via TLC or in situ IR to detect intermediates. For nitro group stability, avoid prolonged exposure to reducing agents (e.g., SnCl₂) unless intentional reduction is part of a downstream functionalization strategy .

Q. What strategies are effective for functionalizing the sulfonyl chloride group while preserving the nitro and fluorine substituents?

- Methodological Answer : The sulfonyl chloride can be converted to sulfonamides via nucleophilic substitution with amines (e.g., primary/secondary amines in THF at 0°C). To retain the nitro and fluorine groups, use mild bases (e.g., triethylamine) and avoid strong nucleophiles (e.g., Grignard reagents). For example, coupling with cyclopropylamine ( ) requires slow addition to prevent exothermic decomposition .

Q. How do steric and electronic effects of the fluorine and nitro groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The nitro group is a strong electron-withdrawing meta-director, while fluorine acts as an ortho/para-directing substituent. This electronic interplay can hinder electrophilic aromatic substitution but facilitates nucleophilic displacement at the sulfonyl chloride. Computational studies (e.g., Hammett σ constants) predict reactivity trends: the nitro group increases the electrophilicity of the sulfonyl chloride, accelerating SN2 reactions with amines .

Q. What are the challenges in interpreting mass spectrometry (MS) and elemental analysis data for this compound?

- Methodological Answer : High-resolution MS (HRMS) may show fragmentation peaks due to loss of SO₂Cl (∼99 Da) or NO₂ (46 Da). Isotopic patterns from chlorine (³⁵Cl/³⁷Cl) and fluorine (monoisotopic) complicate spectral interpretation. Use collision-induced dissociation (CID) MS/MS to distinguish fragmentation pathways. Elemental analysis requires precise drying to avoid hydration errors, as the compound is hygroscopic .

Q. How can researchers resolve contradictory data on reaction yields reported in literature (e.g., solvent effects, temperature)?

- Methodological Answer : Reproduce experiments using controlled variables (e.g., solvent polarity, catalyst purity). For example, dichloromethane vs. benzene as solvents ( ) may alter reaction kinetics due to dielectric constant differences. Statistical tools (e.g., Design of Experiments, DoE) can optimize parameters like temperature (50°C vs. reflux) and identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。